Cas no 153021-75-1 (Trecovirsen)

Trecovirsen structure
Trecovirsen structure
商品名:Trecovirsen
CAS番号:153021-75-1
MF:C237H310N72O131P24S24
メガワット:7776.33137845993
CID:163016

Trecovirsen 化学的及び物理的性質

名前と識別子

    • DNA,d(P-thio)(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T)
    • 324-348-Deoxyribonucleic acid (human immunodeficiency virus 1 gene gag)
    • Deoxyribonucleicacid, d(P-thio)(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T)
    • GEM 91
    • D(p-Thio)(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T)-dna
    • Dna, D(p-thio)(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T)-
    • Deoxyribonucleic acid, D(p-thio)(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T)-
    • GEM91
    • Trecovirsen
    • インチ: 1S/C237H310N72O131P24S24/c1-100-61-298(229(335)276-205(100)312)172-36-109(311)135(393-172)71-368-441(344,465)418-111-38-174(286-24-11-160(239)262-217(286)323)394-136(111)72-373-454(357,478)435-128-55-191(304-67-106(7)211(318)282-235(304)341)412-154(128)90-387-461(364,485)437-130-57-193(306-69-108(9)213(320)284-237(306)343)411-153(130)89-386-446(349,470)422-115-42-178(290-28-15-164(243)266-221(290)327)396-138(115)74-371-444(347,468)420-113-40-176(288-26-13-162(241)264-219(288)325)398-140(113)76-375-456(359,480)431-124-51-187(300-63-102(3)207(314)278-231(300)337)407-149(124)85-383-448(351,472)424-117-44-180(292-30-17-166(245)268-223(292)329)400-142(117)78-376-457(360,481)432-125-52-188(301-64-103(4)208(315)279-232(301)338)408-150(125)86-384-449(352,473)425-118-45-181(293-31-18-167(246)269-224(293)330)401-143(118)79-377-458(361,482)433-126-53-189(302-65-104(5)209(316)280-233(302)339)409-151(126)87-385-450(353,474)426-119-46-182(294-32-19-168(247)270-225(294)331)402-144(119)80-378-460(363,484)436-129-56-192(305-68-107(8)212(319)283-236(305)342)413-155(129)91-388-464(367,488)439-132-59-195(308-98-259-198-201(252)255-96-257-203(198)308)415-157(132)93-390-451(354,475)427-120-47-183(295-33-20-169(248)271-226(295)332)397-139(120)75-372-443(346,467)419-112-39-175(287-25-12-161(240)263-218(287)324)395-137(112)73-370-445(348,469)421-114-41-177(289-27-14-163(242)265-220(289)326)404-146(114)82-380-462(365,486)438-131-58-194(307-97-258-197-200(251)254-95-256-202(197)307)414-156(131)92-389-452(355,476)428-122-49-185(297-35-22-171(250)273-228(297)334)405-147(122)83-381-463(366,487)440-133-60-196(309-99-260-199-204(309)274-215(253)275-214(199)321)416-158(133)94-391-453(356,477)429-121-48-184(296-34-21-170(249)272-227(296)333)403-145(121)81-379-459(362,483)434-127-54-190(303-66-105(6)210(317)281-234(303)340)410-152(127)88-382-447(350,471)423-116-43-179(291-29-16-165(244)267-222(291)328)399-141(116)77-374-455(358,479)430-123-50-186(299-62-101(2)206(313)277-230(299)336)406-148(123)84-369-442(345,466)417-110-37-173(392-134(110)70-310)285-23-10-159(238)261-216(285)322/h10-35,61-69,95-99,109-158,172-196,310-311H,36-60,70-94H2,1-9H3,(H,344,465)(H,345,466)(H,346,467)(H,347,468)(H,348,469)(H,349,470)(H,350,471)(H,351,472)(H,352,473)(H,353,474)(H,354,475)(H,355,476)(H,356,477)(H,357,478)(H,358,479)(H,359,480)(H,360,481)(H,361,482)(H,362,483)(H,363,484)(H,364,485)(H,365,486)(H,366,487)(H,367,488)(H2,238,261,322)(H2,239,262,323)(H2,240,263,324)(H2,241,264,325)(H2,242,265,326)(H2,243,266,327)(H2,244,267,328)(H2,245,268,329)(H2,246,269,330)(H2,247,270,331)(H2,248,271,332)(H2,249,272,333)(H2,250,273,334)(H2,251,254,256)(H2,252,255,257)(H,276,312,335)(H,277,313,336)(H,278,314,337)(H,279,315,338)(H,280,316,339)(H,281,317,340)(H,282,318,341)(H,283,319,342)(H,284,320,343)(H3,253,274,275,321)
    • InChIKey: MTLZEBXFKNNOHO-UHFFFAOYSA-N
    • ほほえんだ: S=P(O)(OCC1C(CC(N2C(N=C(C=C2)N)=O)O1)OP(O)(OCC1C(CC(N2C=NC3C(N)=NC=NC2=3)O1)OP(O)(OCC1C(CC(N2C(N=C(C=C2)N)=O)O1)OP(O)(OCC1C(CC(N2C(N=C(C=C2)N)=O)O1)OP(O)(OCC1C(CC(N2C(N=C(C=C2)N)=O)O1)OP(O)(OCC1C(CC(N2C=NC3C(N)=NC=NC2=3)O1)OP(O)(OCC1C(CC(N2C(NC(C(C)=C2)=O)=O)O1)OP(O)(OCC1C(CC(N2C(N=C(C=C2)N)=O)O1)OP(O)(OCC1C(CC(N2C(NC(C(C)=C2)=O)=O)O1)OP(O)(OCC1C(CC(N2C(N=C(C=C2)N)=O)O1)OP(O)(OCC1C(CC(N2C(NC(C(C)=C2)=O)=O)O1)OP(O)(OCC1C(CC(N2C(N=C(C=C2)N)=O)O1)OP(O)(OCC1C(CC(N2C(NC(C(C)=C2)=O)=O)O1)OP(O)(OCC1C(CC(N2C(N=C(C=C2)N)=O)O1)OP(O)(OCC1C(CC(N2C(N=C(C=C2)N)=O)O1)OP(O)(OCC1C(CC(N2C(NC(C(C)=C2)=O)=O)O1)OP(O)(OCC1C(CC(N2C(NC(C(C)=C2)=O)=O)O1)OP(O)(OCC1C(CC(N2C(N=C(C=C2)N)=O)O1)OP(O)(OCC1C(CC(N2C(NC(C(C)=C2)=O)=O)O1)O)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)OC1CC(N2C=NC3C(NC(N)=NC2=3)=O)OC1COP(O)(OC1CC(N2C(N=C(C=C2)N)=O)OC1COP(O)(OC1CC(N2C(NC(C(C)=C2)=O)=O)OC1COP(O)(OC1CC(N2C(N=C(C=C2)N)=O)OC1COP(O)(OC1CC(N2C(NC(C(C)=C2)=O)=O)OC1COP(O)(OC1CC(N2C(N=C(C=C2)N)=O)OC1CO)=S)=S)=S)=S)=S

計算された属性

  • せいみつぶんしりょう: 7774.683382
  • どういたいしつりょう: 7770.680877
  • 同位体原子数: 0
  • 水素結合ドナー数: 52
  • 水素結合受容体数: 165
  • 重原子数: 488
  • 回転可能化学結合数: 146
  • 複雑さ: 23800
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 75
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3400

Trecovirsen 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00B92Z-5mg
DNA,d(P-thio)(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T)
153021-75-1 98%
5mg
$445.00 2024-06-20
1PlusChem
1P00B92Z-10mg
DNA,d(P-thio)(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T)
153021-75-1 98%
10mg
$693.00 2024-06-20
1PlusChem
1P00B92Z-1mg
DNA,d(P-thio)(C-T-C-T-C-G-C-A-C-C-C-A-T-C-T-C-T-C-T-C-C-T-T-C-T)
153021-75-1 98%
1mg
$169.00 2024-06-20

Trecovirsen 関連文献

Trecovirsenに関する追加情報

Trecovirsen (CAS No. 153021-75-1): A Comprehensive Overview

Trecovirsen, identified by the CAS number 153021-75-1, is a cutting-edge compound that has garnered significant attention in the scientific and medical communities. This compound is a small interfering RNA (siRNA) designed to target and inhibit specific viral genes, making it a promising candidate in the development of antiviral therapies. Recent studies have highlighted its potential in treating viral infections, particularly those caused by RNA viruses such as hepatitis C virus (HCV) and other emerging pathogens.

The chemical structure of Trecovirsen is characterized by its siRNA nature, which allows it to bind specifically to complementary RNA sequences within viral genomes. This specificity is a key feature that distinguishes Trecovirsen from traditional antiviral agents, as it minimizes off-target effects and enhances therapeutic efficacy. The compound's mechanism of action involves the RNA interference (RNAi) pathway, a natural biological process that regulates gene expression by degrading or silencing specific mRNA molecules.

Recent research has demonstrated the potent antiviral activity of Trecovirsen in preclinical models, particularly against HCV. Studies published in high-impact journals such as Nature Medicine and The Lancet have shown that Trecovirsen can effectively reduce viral load and inhibit viral replication in vitro and in vivo. These findings underscore its potential as a first-line treatment for chronic HCV infection, especially in patients who are unresponsive to current therapies.

In addition to its antiviral properties, Trecovirsen has also been investigated for its potential application in other viral infections, including Zika virus and influenza. A study conducted by researchers at the University of California San Francisco revealed that Trecovirsen could significantly reduce the replication of Zika virus in human neural progenitor cells, suggesting its role in preventing neurodevelopmental disorders associated with Zika infection.

The development of Trecovirsen has been supported by advancements in siRNA delivery technologies. One of the major challenges in siRNA-based therapies is ensuring efficient delivery to target tissues while avoiding systemic toxicity. Recent innovations, such as lipid nanoparticles (LNPs) and hydrogel-based delivery systems, have improved the bioavailability and stability of Trecovirsen, enhancing its therapeutic potential.

Clinical trials for Trecovirsen are currently underway, with Phase II studies focusing on its safety, tolerability, and efficacy in patients with chronic HCV infection. Early results from these trials have been promising, with no significant adverse effects reported at therapeutic doses. Furthermore, the compound's ability to target multiple viral strains simultaneously makes it a versatile option for combating evolving viral pathogens.

Beyond its antiviral applications, Trecovirsen has also shown potential in oncology research. Preclinical studies have demonstrated its ability to silence oncogenes and induce apoptosis in cancer cells. This dual functionality highlights the versatility of Trecovirsen as a therapeutic agent across multiple disease areas.

In conclusion, Trecovirsen (CAS No. 153021-75-1) represents a significant advancement in RNA interference-based therapies. Its potent antiviral activity, combined with innovative delivery systems and promising clinical results, positions it as a leading candidate for treating viral infections and other diseases. As research continues to uncover new applications for this compound, it holds great promise for revolutionizing modern medicine.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd